Cas no 1270466-87-9 (3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol)

3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-3-(6-methylpyridin-2-yl)propan-1-ol
- AKOS006367839
- 1270466-87-9
- EN300-1866305
- 3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol
-
- インチ: 1S/C9H14N2O/c1-7-3-2-4-9(11-7)8(10)5-6-12/h2-4,8,12H,5-6,10H2,1H3
- InChIKey: BBJQVTKLLOWFCD-UHFFFAOYSA-N
- ほほえんだ: OCCC(C1C=CC=C(C)N=1)N
計算された属性
- せいみつぶんしりょう: 166.110613074g/mol
- どういたいしつりょう: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866305-0.1g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1866305-0.5g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1866305-10.0g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1866305-5.0g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1866305-10g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1866305-0.25g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1866305-5g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1866305-0.05g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1866305-1.0g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1866305-2.5g |
3-amino-3-(6-methylpyridin-2-yl)propan-1-ol |
1270466-87-9 | 2.5g |
$1931.0 | 2023-09-18 |
3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
3-Amino-3-(6-methylpyridin-2-yl)propan-1-olに関する追加情報
Introduction to 3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol (CAS No: 1270466-87-9)
3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol, identified by the chemical identifier CAS No: 1270466-87-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an amine group, a propyl chain, and a 6-methylpyridine substituent, has garnered attention due to its potential applications in drug discovery and molecular engineering. The presence of both polar and aromatic functional groups makes it a versatile intermediate for the synthesis of more complex pharmacophores, particularly in the development of therapeutic agents targeting neurological and inflammatory disorders.
The compound's structural framework, characterized by a tertiary amine at the propyl chain terminus and an aromatic 6-methylpyridin-2-yl moiety, offers distinct advantages in medicinal chemistry. The tertiary amine functionality serves as a versatile handle for further derivatization, enabling the attachment of various pharmacologically relevant groups. Meanwhile, the pyridine ring contributes to hydrophobic interactions and can modulate metabolic stability, key factors in drug design. This combination has been explored in recent studies for its role in modulating enzyme activity and receptor binding affinity.
In recent years, there has been growing interest in heterocyclic compounds derived from pyridine as scaffolds for novel therapeutics. The 6-methylpyridin-2-yl substituent in 3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol is particularly noteworthy, as it has been shown to enhance binding affinity to certain biological targets. For instance, derivatives of this class have been investigated for their potential as kinase inhibitors and G protein-coupled receptor modulators. The methyl group at position 6 further fine-tunes electronic properties, influencing both solubility and bioavailability—critical parameters in drug development.
The synthesis of 3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol involves multi-step organic transformations that highlight its synthetic utility. Key synthetic strategies include nucleophilic substitution reactions to introduce the amine functionality, followed by condensation or coupling reactions to attach the pyridine moiety. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for research applications. Such methodologies align with current trends toward sustainable chemistry, reducing waste and improving atom economy.
From a biological perspective, the compound's dual functionality makes it an attractive candidate for structure-based drug design. Computational modeling studies have demonstrated that modifications around the tertiary amine can fine-tune interactions with target proteins. Additionally, the pyridine ring's ability to engage in hydrogen bonding networks enhances molecular recognition. These features have been leveraged in high-throughput screening campaigns to identify lead compounds for diseases such as cancer and neurodegeneration.
Recent preclinical studies have begun to explore the pharmacological profile of derivatives inspired by 3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol. Notably, certain analogs have exhibited promising anti-inflammatory properties by inhibiting key signaling pathways involved in immune responses. The compound's ability to modulate enzyme activity has also been linked to potential applications in treating metabolic disorders. These findings underscore its importance as a building block for next-generation therapeutics.
The chemical diversity afforded by this scaffold has spurred innovation across multiple therapeutic areas. Researchers are increasingly employing combinatorial chemistry and library synthesis techniques to generate libraries of related compounds for screening purposes. Such approaches accelerate the discovery process by allowing rapid evaluation of structural variations' impact on biological activity. The accessibility of CAS No: 1270466-87-9 further facilitates these endeavors, providing a reliable starting point for synthetic exploration.
Regulatory considerations also play a crucial role in the adoption of this compound within pharmaceutical pipelines. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized derivatives meet stringent quality standards required for clinical development. Furthermore, understanding metabolic pathways that may affect drug disposition is essential for optimizing therapeutic efficacy while minimizing side effects—a critical balance in drug design.
The future prospects of 3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol are promising, with ongoing research expanding its applications beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Its unique structural features make it adaptable to diverse chemical transformations, enabling tailored solutions for industrial challenges. As synthetic methodologies continue to evolve, so too will the possibilities opened by this versatile intermediate.
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